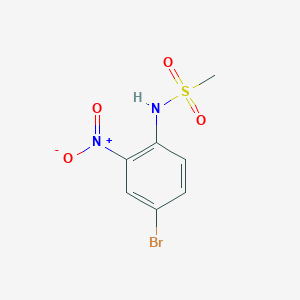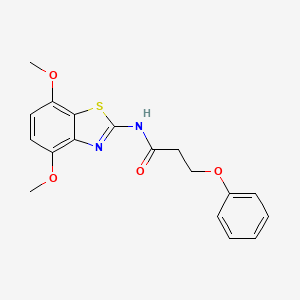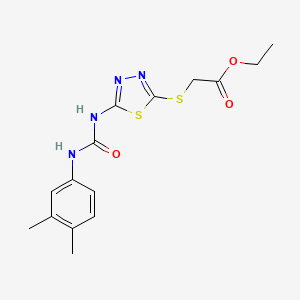
Ethyl 2-((5-(3-(3,4-dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((5-(3-(3,4-dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate, also known as E-64, is a chemical compound that has been extensively studied for its potential applications in scientific research. E-64 is a cysteine protease inhibitor, which means it has the ability to inhibit the activity of certain enzymes in the body that are involved in a variety of physiological processes.
Aplicaciones Científicas De Investigación
α-Glucosidase Inhibitors in Diabetes Treatment
- Research Focus : The compound's derivatives have shown promise as α-glucosidase inhibitors, potentially useful in treating type 2 diabetes. One such derivative demonstrated potent inhibitory activity, suggesting its viability as a non-sugar-based inhibitor for anti-diabetic drug discovery (Saeedi et al., 2020).
Antituberculosis Agents
- Research Focus : Derivatives of this compound have been synthesized and evaluated for their antituberculosis activity. Some compounds exhibited significant activity against Mycobacterium tuberculosis, indicating potential as antituberculosis agents (Foroumadi et al., 2001).
Anticancer Properties
- Research Focus : Studies have explored its derivatives for in vitro antitumor activities. Certain derivatives showed notable inhibitory effects against human tumor cell lines, suggesting potential as cytotoxic agents in cancer treatment (Almasirad et al., 2016).
Anti-inflammatory and Analgesic Agents
- Research Focus : Derivatives of this compound have been investigated for their potential as anti-inflammatory and analgesic agents. Some compounds displayed significant activity, comparable to ibuprofen, indicating their therapeutic potential in this area (Shkair et al., 2016).
Antimicrobial Agents
- Research Focus : The synthesis and biological activity evaluation of derivatives have been conducted, revealing promising antimicrobial properties. This includes activities against Gram-positive and Gram-negative bacteria, as well as plant pathogenic fungi (Jasiak et al., 2017).
Plant Growth Regulation
- Research Focus : Some derivatives have shown efficacy as plant growth regulators, suggesting applications in agriculture (Xin-jian et al., 2006).
Propiedades
IUPAC Name |
ethyl 2-[[5-[(3,4-dimethylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-4-22-12(20)8-23-15-19-18-14(24-15)17-13(21)16-11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H2,16,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRTXBKUQBLZHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

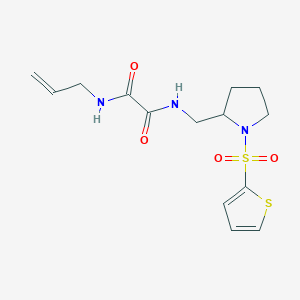
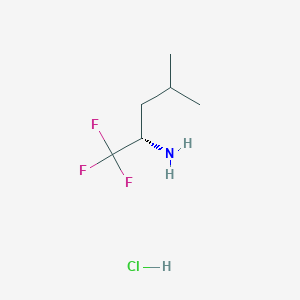
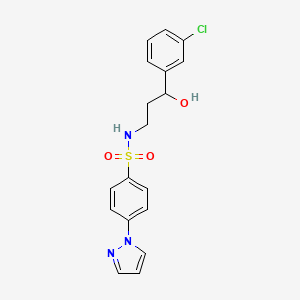
![2-[[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2378940.png)
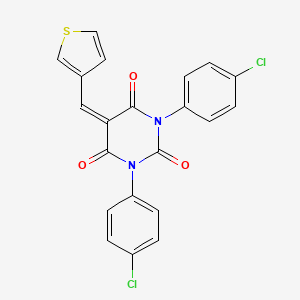
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2378943.png)
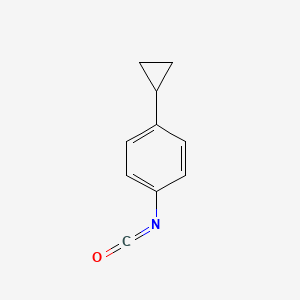
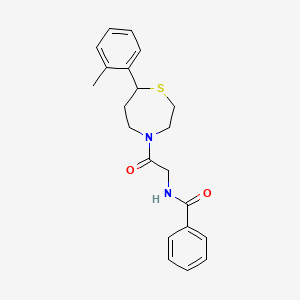
![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2378954.png)
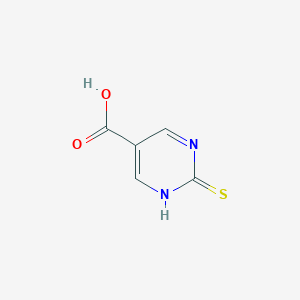
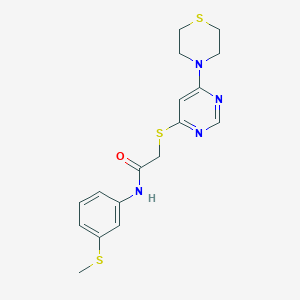
![5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2378957.png)
